4-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group attached to a 2,4,6-tris(methylethyl)phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine typically involves the reaction of 4-methylpiperidine with 2,4,6-tris(methylethyl)benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding sulfide.
Scientific Research Applications
4-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Phenol, 2,4,6-tris(1-methylethyl): A structurally related compound with different functional groups.
Uniqueness
4-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine is unique due to its specific combination of a piperidine ring and a sulfonyl group attached to a 2,4,6-tris(methylethyl)phenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C21H35NO2S |
---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
4-methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C21H35NO2S/c1-14(2)18-12-19(15(3)4)21(20(13-18)16(5)6)25(23,24)22-10-8-17(7)9-11-22/h12-17H,8-11H2,1-7H3 |
InChI Key |
MKCFQCXHORDERC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.